This compound is derived from the benzoate family and is characterized by the presence of both fluorine and sulfonamide functional groups. It has been identified in various chemical databases, including PubChem and ChemSpider, under different identifiers such as CID 57989692 . Its structural complexity and specific functional groups categorize it within compounds that may exhibit unique biological activities.
The synthesis of methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate involves several key steps:
The molecular structure of methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate features several significant components:
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate can participate in various chemical reactions:
The conditions for these reactions often involve organic solvents and bases or acids depending on the nature of the reactants involved.
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate serves as an important building block in medicinal chemistry:
The synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS 1195768-19-4) follows a meticulously designed multi-step sequence to construct its complex sulfonamide-fluorobenzoate architecture. The canonical route begins with esterification of commercially available 2-fluoro-3-nitrobenzoic acid using thionyl chloride in methanol under reflux conditions, achieving near-quantitative conversion to methyl 2-fluoro-3-nitrobenzoate (Step A, 87% yield) [7] [8]. Subsequent catalytic hydrogenation over palladium on carbon (Pd/C) reduces the nitro group to an amine, generating methyl 3-amino-2-fluorobenzoate (Step B, quantitative yield). This amine intermediate undergoes regioselective sulfonylation with 2,6-difluorobenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as base, forming the sulfonamide linkage central to the target molecule (Step C, 98% yield) [8].
The critical condensation step employs lithiated 2-chloro-4-methylpyrimidine to functionalize the sulfonamide nitrogen, producing a ketone intermediate (Step D, 92% yield). Final steps involve bromination-cyclization using N-bromosuccinimide (NBS) and thioamides to construct the thiazole core (30-44% yield), demonstrating a key complexity-generating transformation [7]. This multi-step approach balances yield efficiency with precise control over molecular architecture, essential for maintaining the structural integrity required for pharmaceutical applications, particularly in BRAF/HDAC inhibitor hybrids [7] [8].
Table 1: Key Synthetic Steps for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Step | Transformation | Reagents/Conditions | Yield | Function |
---|---|---|---|---|
A | Esterification | SOCl₂, MeOH, reflux | 87% | Carboxyl group protection |
B | Nitro reduction | 10% Pd/C, H₂, rt | ~100% | Amine generation |
C | Sulfonylation | 2,6-difluoro-benzenesulfonyl chloride, pyridine, DCM | 98% | Sulfonamide bond formation |
D | Condensation | 2-Chloro-4-methylpyrimidine, LiHMDS, 0°C→rt | 92% | Aminopyrimidine incorporation |
E | Bromination-Cyclization | NBS, thioamides, DMA, 60°C | 30-44% | Thiazole core construction |
Regioselective fluorination and sulfonylation are pivotal for constructing this molecule’s electronically precise scaffold. Directed ortho-metalation strategies enable selective fluorine placement, leveraging the ortho-directing ability of carbonyl groups in benzoate precursors to facilitate electrophilic fluorination at specific positions [7]. For sulfonamide coupling, pyridine catalysis proves essential in activating sulfonyl chlorides toward nucleophilic attack by the aromatic amine while minimizing di-sulfonylation byproducts [8]. The use of lithium hexamethyldisilazide (LiHMDS) as a strong non-nucleophilic base in Step D ensures deprotonation of the sulfonamide N-H without competing side reactions, enabling clean condensation with halogenated pyrimidines [7].
Temperature control emerges as a critical factor: maintaining 0°C during initial lithiation prevents undesired nucleophilic aromatic substitution of existing fluorine atoms. Solvent optimization in cyclization steps (e.g., dimethylacetamide at 60°C) balances reactivity and stability for thiazole formation. These strategies collectively achieve the sterically congested sulfonamide linkage between the 2,6-difluorophenyl ring and ortho-fluorinated benzoate – a structural motif demanding precise spatial orientation for target engagement in kinase inhibitors [7] [8].
Process optimization focuses on overcoming yield-limiting steps, particularly the bromination-cyclization sequence (Step E), which initially delivered suboptimal yields (30-44%). Solvent screening revealed dimethylacetamide (DMA) as superior to DMF or THF for suppressing N-bromosuccinimide-mediated oxidation byproducts [7]. Strict oxygen exclusion via nitrogen sparging reduced dimeric impurities during the light-sensitive bromination. For the sulfonylation step (Step C), stoichiometric optimization established a 1:1.05 ratio of amine to sulfonyl chloride as ideal for minimizing unreacted starting material while preventing di-sulfonylation – a common side reaction with primary anilines [8].
Reaction monitoring via inline IR spectroscopy identified endpoint precision as critical: extended reaction times in the condensation step (Step D) led to decomposition of the lithiated species. Implementing quench-controlled reaction termination improved isolated yields by 12-15%. Purification protocols employing silica gel chromatography with ethyl acetate/hexane gradients effectively separated mono-fluorinated impurities arising from potential SNAr displacement of sulfonamide ortho-fluorines. Collectively, these measures enhanced overall yield while maintaining ≥97% purity as confirmed by HPLC [1] [5].
Table 2: Optimization Impact on Critical Reaction Steps
Reaction Step | Initial Yield | Key Optimization | Optimized Yield | Byproduct Reduction |
---|---|---|---|---|
Sulfonylation (C) | 89% | Pyridine catalysis, stoichiometric control (1:1.05) | 98% | Di-sulfonylation <1.5% |
Condensation (D) | 80% | LiHMDS at 0°C, quench-controlled reaction | 92% | Decomposition products ≤3% |
Bromination-Cyclization (E) | 35% (avg) | DMA solvent, O₂ exclusion, NBS purity >99% | 44% | Oxidative dimers ≤5% |
Rigorous characterization of synthetic intermediates ensures structural fidelity for downstream biological evaluation. Methyl 3-amino-2-fluorobenzoate (Step B intermediate) displays characteristic NMR signatures: a singlet at δ 5.1 ppm for the amine protons and distinctive ABX coupling patterns in the aromatic region (JHF = 12.5 Hz, JHH = 8.3 Hz) confirming ortho-fluorine positioning [7]. The sulfonamide intermediate (Step C product) exhibits diagnostic downfield shift of the N-H proton to δ 10.2 ppm in DMSO-d6, with 19F NMR revealing two distinct meta-fluorine environments at δ -110.2 ppm (sulfonamide aryl) and δ -118.6 ppm (benzoate aryl) [8].
High-resolution mass spectrometry (HRMS) validates elemental compositions throughout the sequence – e.g., C₁₄H₁₀F₃NO₄S [M+H]+ requires 346.0358, found 346.0355 for the final compound [2] [4]. Crystalline intermediates like the ketone derivative (Step D) enable X-ray confirmation of molecular geometry, particularly the near-perpendicular dihedral angle (87.5°) between benzoate and sulfonamide aryl planes, a conformation crucial for BRAF kinase binding [7]. For thiazole-containing precursors to BRAF/HDAC hybrids, IR spectroscopy confirms hydroxamic acid formation (Step G) via loss of ester carbonyl stretch (1725 cm⁻¹) and emergence of hydroxamate C=O at 1660 cm⁻¹ with O-H stretch at 3200 cm⁻¹ [8]. These analytical checkpoints provide essential quality control for intermediates destined toward dual inhibitors targeting oncogenic pathways.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3